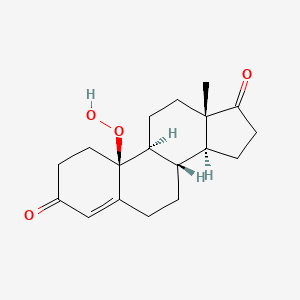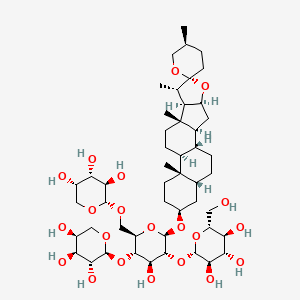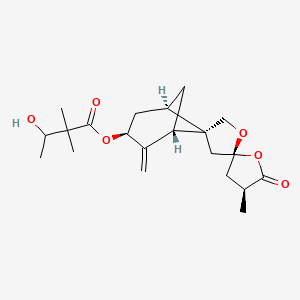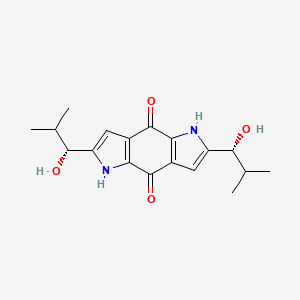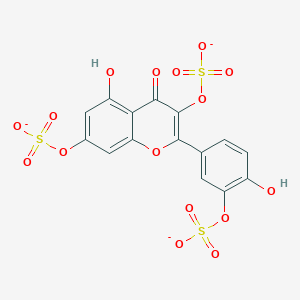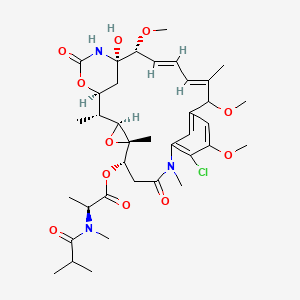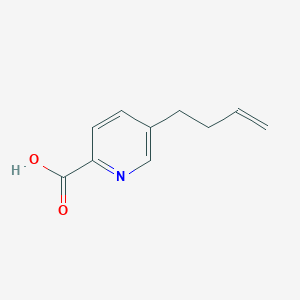
Dehydrofusaric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dehydrofusaric acid is a natural product found in Fusarium nygamai with data available.
Aplicaciones Científicas De Investigación
Toxicity and Bioactive Properties
- Dehydrofusaric acid, along with fusaric acid and their corresponding methyl esters, isolated from Fusarium nygamai, demonstrated wide chlorosis evolving into necrosis on tomato leaves and seedlings, and a strong inhibition of root elongation. However, these acids showed no toxicity to brine shrimps, while their methyl esters exhibited 50% toxicity (Capasso et al., 1996).
Biosynthesis and Conversion
- Gibberella fujikuroi produced dehydrofusaric acid in high yield under certain culturing conditions, with evidence of interconversion between fusaric and dehydrofusaric acids, and the formation of 10-hydroxyfusaric acid (Pitel & Vining, 1970).
Quantitative Analysis
- A high-performance liquid chromatography (HPLC) method was developed for the quantitative analysis of fusaric and dehydrofusaric acids and their methyl esters in Fusarium species, aiding in the study of these metabolites (Amalfitano et al., 2002).
Antimicrobial Applications
- Fusarium redolens Dzf2, an endophytic fungus, produced fusaric and dehydrofusaric acids, which exhibited antimicrobial activities against various bacteria and inhibited spore germination of Magnaporthe oryzae (Zhou Li-gang, 2010).
Acanthamoebicidal Activity
- Dehydrofusaric acid, isolated from Fusarium fujikuroi species complex Tlau3, showed significant acanthamoebicidal activity against Acanthamoeba trophozoites, suggesting its potential as a therapeutic agent for acanthamoeba-related diseases (Boonman et al., 2012).
Biocontrol Applications
- A strain of Fusarium oxysporum, used for controlling Striga hermonthica, produced small amounts of fusaric and dehydrofusaric acid, with no detectable toxins concerning human health (Savard et al., 1997).
Propiedades
Número CAS |
3626-76-4 |
|---|---|
Nombre del producto |
Dehydrofusaric acid |
Fórmula molecular |
C10H11NO2 |
Peso molecular |
177.2 g/mol |
Nombre IUPAC |
5-but-3-enylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c1-2-3-4-8-5-6-9(10(12)13)11-7-8/h2,5-7H,1,3-4H2,(H,12,13) |
Clave InChI |
CHNSJWFYRAXVMQ-UHFFFAOYSA-N |
SMILES |
C=CCCC1=CN=C(C=C1)C(=O)O |
SMILES canónico |
C=CCCC1=CN=C(C=C1)C(=O)O |
Sinónimos |
9,10-dehydrofusaric acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



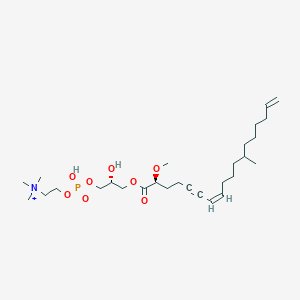
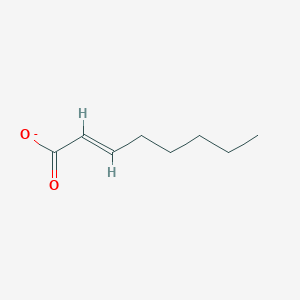
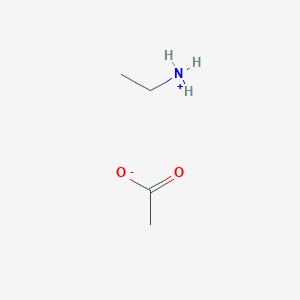
![[(1R,2S,10R,12R,13S)-12-cyano-16-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-10-[(2-oxopropanoylamino)methyl]-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-19-yl] 2-hydroxyacetate](/img/structure/B1259702.png)
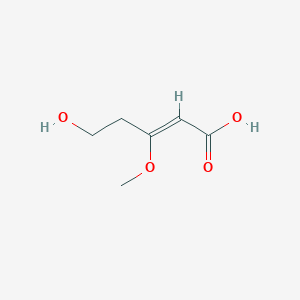
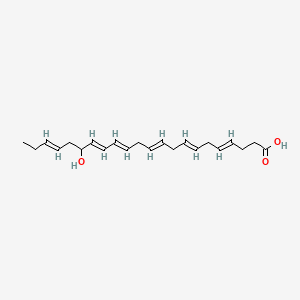
![(8S,9S,10R,13S,14S,17S)-17-(2-hydroxyoct-3-yn-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1259709.png)
